![molecular formula C21H26ClN5O2 B2939711 9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-63-5](/img/structure/B2939711.png)
9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like this one, which contain a pyrimidine ring, are often found in biological systems. Pyrimidines are part of the structure of several important molecules, including the nucleotides cytosine, thymine, and uracil, which are components of DNA and RNA .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carbonyl compound to form an imine, which can then cyclize to form the pyrimidine ring . The specific substituents on the pyrimidine ring can be introduced through further reactions .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of a compound like this would depend on the specific functional groups present. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, or the chlorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this can be predicted using computational chemistry methods, or determined experimentally using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Psychotropic Potential and Receptor Affinity
Research into arylpiperazine derivatives of dimethyl-dihydro-purine-diones, including compounds structurally related to 9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, has shown potential in designing ligands with psychotropic activity. These studies focus on the chemical diversification of purine-2,6-dione to identify potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).
Adenosine Receptor Affinity
Studies on pyrimido- and tetrahydropyrazino[2,1-f]purinediones have evaluated their affinities for adenosine receptors (ARs), indicating potential for the development of selective AR antagonists. This research provides insights into structure-activity relationships and binding modes, which are crucial for designing AR-targeted therapeutics (Szymańska et al., 2016).
Neurodegenerative Disease Treatment
Compounds structurally related to the query chemical have been explored for their multitarget drug potential in treating neurodegenerative diseases. By acting on multiple relevant targets, such as adenosine receptors and monoamine oxidases, these compounds offer a promising approach for symptomatic relief and potentially disease-modifying effects in conditions like Parkinson's and Alzheimer's disease (Brunschweiger et al., 2014).
Anti-inflammatory Activity
Purine derivatives have also been investigated for their anti-inflammatory properties. Research into substituted pyrimidopurinediones has shown efficacy in models of chronic inflammation, indicating potential for the development of new anti-inflammatory agents (Kaminski et al., 1989).
Electrochemical Studies
Electrochemical oxidation studies on purine derivatives like 9-methylxanthine provide insights into the electrochemical behavior and potential applications of similar compounds in biochemical assays or as electrochemical sensors (Cleary, Owens, & Dryhurst, 1981).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-4-5-6-10-25-19(28)17-18(24(3)21(25)29)23-20-26(12-14(2)13-27(17)20)16-9-7-8-15(22)11-16/h7-9,11,14H,4-6,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDKZLMKGROMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC=C4)Cl)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-8-methyl-9-oxo-N-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2939628.png)
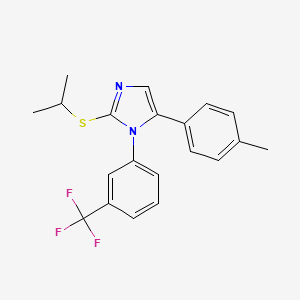

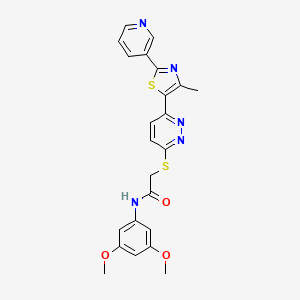
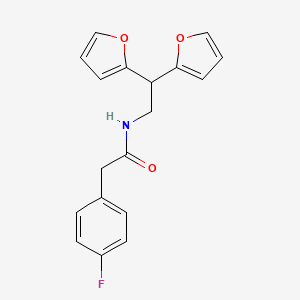
![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)
![Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2939642.png)
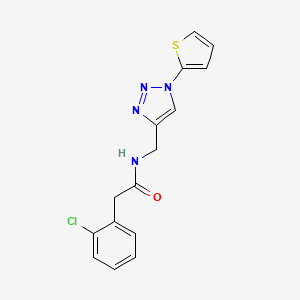
methanone](/img/structure/B2939644.png)
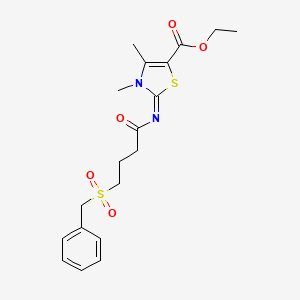
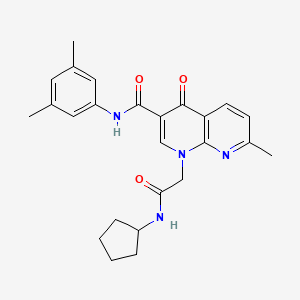
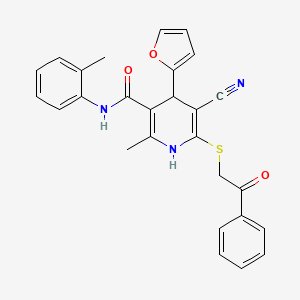
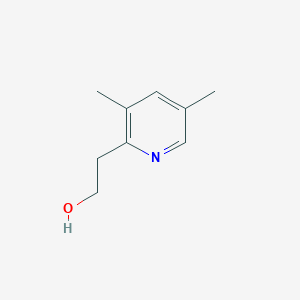
![5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2939649.png)